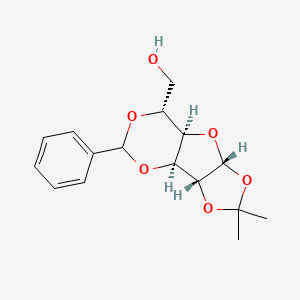
3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose
Descripción general
Descripción
3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose is a complex organic compound that serves as a protected derivative of glucose. This compound is characterized by its intricate structure, which includes benzylidene and isopropylidene protecting groups at specific positions on the glucose molecule. These protecting groups play a crucial role in stabilizing the molecule and making it suitable for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, one of which involves the acetal exchange reaction. A common approach is the pyridinium tosylate-catalyzed acetal exchange between benzaldehyde dimethyl acetal and 6-O-(tert-butyldiphenylsilyl)-1,2-O-isopropylidene-alpha-D-glucofuranose. This method provides a high yield of the desired product under relatively mild reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of 3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose may involve large-scale reactions using similar acetal exchange techniques. The process would be optimized for efficiency and cost-effectiveness, ensuring the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of protecting groups allows for selective manipulation of specific hydroxyl groups on the glucose molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions at specific positions on the molecule.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation of the 3-OH group can lead to the formation of an allofuranose derivative.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its protecting groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose is used to study carbohydrate metabolism and glycosylation processes. It serves as a model compound for understanding the behavior of glucose derivatives in biological systems.
Medicine: The compound has potential applications in the development of new drugs and therapeutic agents. Its ability to undergo various chemical reactions makes it a valuable tool in medicinal chemistry for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes that require precise control over chemical reactions.
Mecanismo De Acción
The mechanism by which 3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose exerts its effects depends on the specific application. In general, the compound interacts with enzymes and other biological molecules through its hydroxyl groups and protecting groups. The exact molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparación Con Compuestos Similares
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Another protected glucose derivative with similar protecting groups.
6-O-(tert-butyldiphenylsilyl)-1,2-O-isopropylidene-alpha-D-glucofuranose: A related compound used in the synthesis of 3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose.
Uniqueness: this compound is unique in its combination of protecting groups, which allows for selective manipulation of the glucose molecule. This makes it particularly useful in synthetic chemistry and biological research.
Propiedades
IUPAC Name |
[(1S,2R,6R,8R,9R)-4,4-dimethyl-11-phenyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-9-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-16(2)21-13-12-11(19-15(13)22-16)10(8-17)18-14(20-12)9-6-4-3-5-7-9/h3-7,10-15,17H,8H2,1-2H3/t10-,11-,12+,13-,14?,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPDTDOYAQDGNT-BXKJZEQPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(C(OC(O3)C4=CC=CC=C4)CO)OC2O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3[C@@H]([C@H](OC(O3)C4=CC=CC=C4)CO)O[C@@H]2O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B3253070.png)
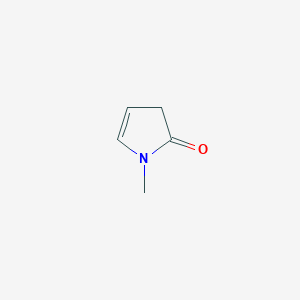
![Tert-butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B3253081.png)
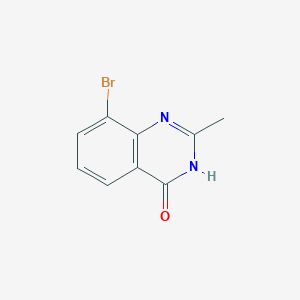
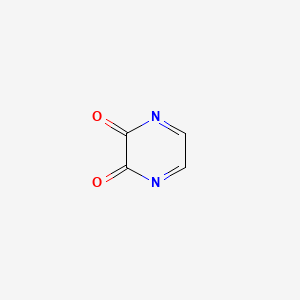
![2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B3253110.png)
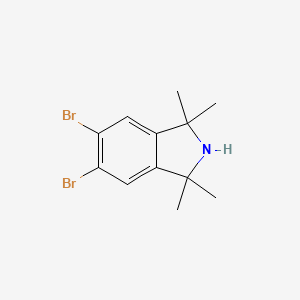
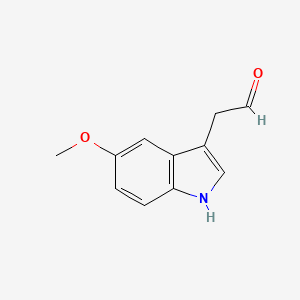
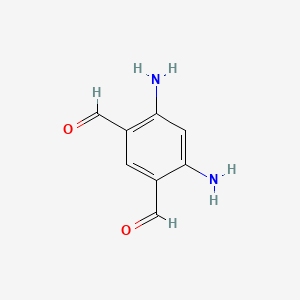
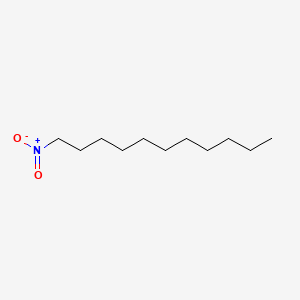
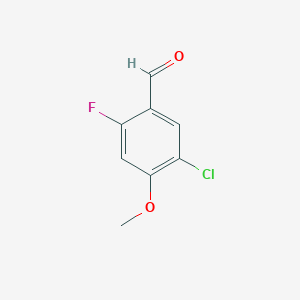
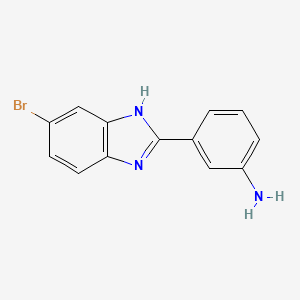
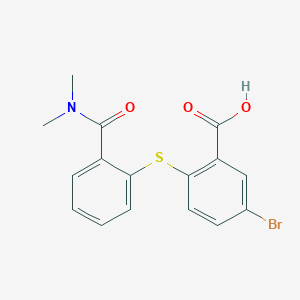
![Benzenamine, N,N-dimethyl-4-[(1E,3E)-4-(4-pyridinyl)-1,3-butadienyl]-](/img/structure/B3253169.png)
